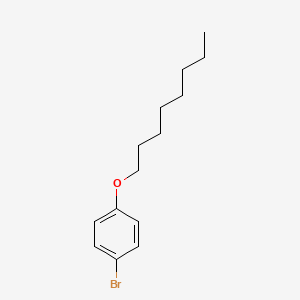

p-Bromophenyl octyl ether

Overview

Description

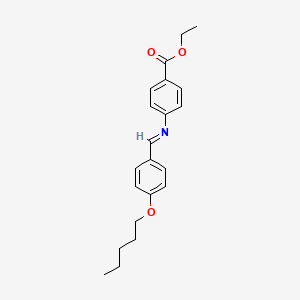

P-Bromophenyl octyl ether is an organic compound with the molecular formula C14H21BrO . It is commonly used as a solvent in various scientific experiments.

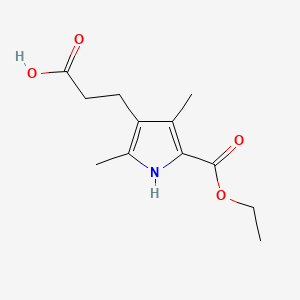

Molecular Structure Analysis

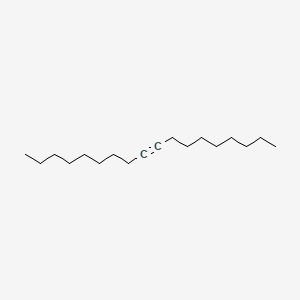

The molecular structure of p-Bromophenyl octyl ether consists of a bromophenyl group attached to an octyl group via an ether linkage . The IUPAC Standard InChIKey for this compound is UVBFFPZGOOKWNR-UHFFFAOYSA-N .Scientific Research Applications

Mass Spectrometry Analysis

p-Bromophenyl octyl ether: is used in mass spectrometry to help identify and quantify the molecular composition of chemical compounds. The mass spectrum of this compound provides valuable data for researchers to analyze its structure and fragmentation patterns .

Synthesis of Biomass-Derived Ethers

This compound plays a role in the synthesis of biomass-derived ethers, which are considered as potential alternatives for fuels and lubricants. The etherification process involving p-Bromophenyl octyl ether contributes to the development of sustainable chemistry practices .

Heterogeneous Catalysis

In the field of heterogeneous catalysis, p-Bromophenyl octyl ether can be utilized as an intermediate or a reactant. Its properties facilitate the catalytic processes that are crucial for the conversion of biomass into valuable chemicals .

Organic Polymer Synthesis

p-Bromophenyl octyl ether: is involved in the creation of porous organic polymers. These polymers have a wide range of applications, including gas storage, separation technologies, and catalysis .

Mechanism of Action

Mode of Action

Ethers in general are known to undergo cleavage of the c–o bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can further participate in various biochemical reactions.

Result of Action

The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can have various effects depending on their specific structures and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of p-Bromophenyl octyl ether. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions .

properties

IUPAC Name |

1-bromo-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFFPZGOOKWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242392 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromophenyl octyl ether | |

CAS RN |

96693-05-9 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

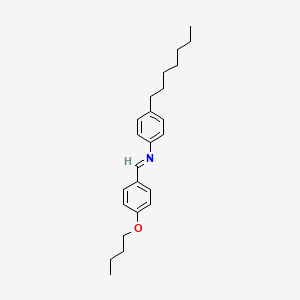

Synthesis routes and methods I

Procedure details

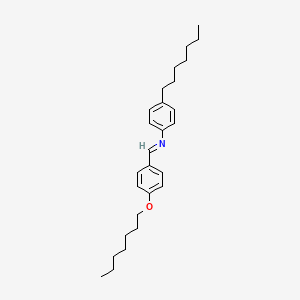

Synthesis routes and methods II

Procedure details

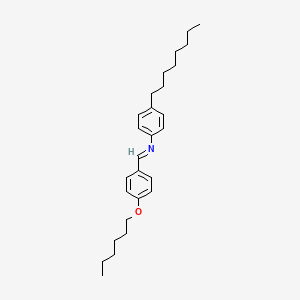

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.